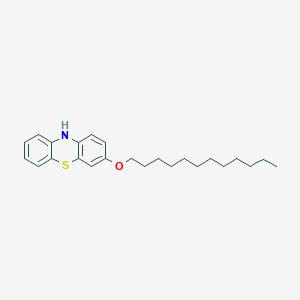![molecular formula C25H36N4O2 B14228413 4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) CAS No. 750643-73-3](/img/structure/B14228413.png)
4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is a complex organic compound with the molecular formula C25H36N4O2. This compound consists of 36 hydrogen atoms, 25 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two benzene rings connected by an undecane chain with oxygen linkages and carboximidamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) typically involves the reaction of 4-aminobenzonitrile with undecane-1,11-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Propamidine: A similar compound with antimicrobial properties, used in the treatment of minor eye infections.
Hexamidine: Another related compound with similar antimicrobial activity.
Pentamidine: Known for its use in treating protozoal infections.
Uniqueness
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is unique due to its specific undecane linkage and the presence of carboximidamide groups, which confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
750643-73-3 |
|---|---|
分子式 |
C25H36N4O2 |
分子量 |
424.6 g/mol |
IUPAC名 |
4-[11-(4-carbamimidoylphenoxy)undecoxy]benzenecarboximidamide |
InChI |
InChI=1S/C25H36N4O2/c26-24(27)20-10-14-22(15-11-20)30-18-8-6-4-2-1-3-5-7-9-19-31-23-16-12-21(13-17-23)25(28)29/h10-17H,1-9,18-19H2,(H3,26,27)(H3,28,29) |
InChIキー |
YBCPLLUVNZHSDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


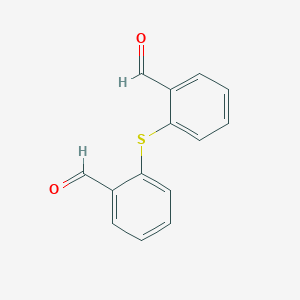
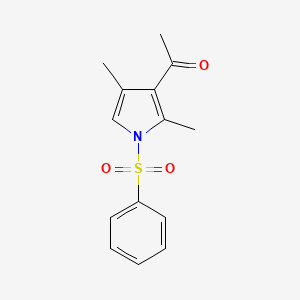
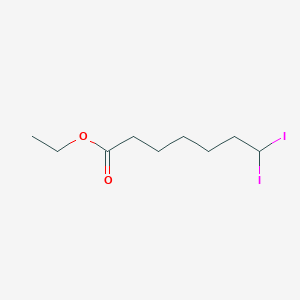
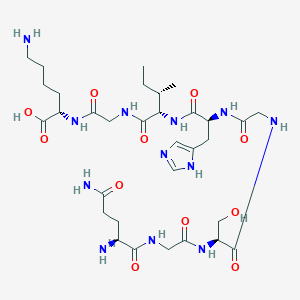

![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
